2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone
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Overview
Description
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced by nitration of the phenyl ring followed by reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction where the pyrazole derivative reacts with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A similar compound with a pyrazole ring and an amino group.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone is unique due to the presence of both a pyrazole ring and a morpholine ring, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(4-aminophenyl)pyrazol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-14-3-1-12(2-4-14)13-9-17-19(10-13)11-15(20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBJNGLAPHMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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